

High-Performance ATPase Activity Measurement: Dipotassium ATP Protocols

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Compound of Interest

Compound Name: Adenosine 5'-triphosphate, dipotassium salt

CAS No.: 42373-41-1

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Application Note & Technical Guide

Abstract

This technical guide outlines the standard protocols for measuring ATPase activity utilizing Dipotassium Adenosine Triphosphate (

), While Disodium ATP (

) is the industry standard for general kinase assays,

is the critical substrate of choice for characterizing ion-transport ATPases (e.g.,

-ATPase,

-ATPase) and enzymes sensitive to sodium background. This guide details two methodologies: the NADH-Coupled Enzyme Assay (for steady-state kinetics) and the Malachite Green Phosphate Assay (for high-throughput endpoint screening), with a specific focus on ion control and signal integrity.

Part 1: Strategic Rationale & Mechanistic Insight

Why Dipotassium ATP (K₂ATP)?

The choice of salt form dictates the ionic baseline of your assay.

- **Sodium Exclusion:** Many P-type ATPases are regulated by intracellular sodium concentrations. Commercial sodium ATP (NaATP) introduces uncontrolled sodium (typically 2 moles of Na per mole of ATP), which can mask allosteric effects or artificially saturate sodium-binding sites. Potassium ATP (K₂ATP) allows the researcher to titrate sodium explicitly from 0 mM to physiological levels.
- **Physiological Relevance:** Intracellular potassium concentrations (~140 mM) are significantly higher than sodium (~10 mM). Using potassium salts mimics the cytosolic environment where the ATP-binding domain resides.

The "True Substrate": Mg-ATP Stoichiometry

ATPases do not hydrolyze free ATP; they hydrolyze the Mg-ATP complex.

- **Protocol Criticality:** Your assay buffer must contain sufficient magnesium to complex all ATP and provide free magnesium if the enzyme requires it for catalysis.
- **Standard Ratio:** A molar ratio of 1:1.2 (ATP:Mg) is recommended. For a 5 mM ATP reaction, use at least 6 mM magnesium.
 - . Excess free ATP (uncomplexed) can act as a competitive inhibitor for some enzymes.

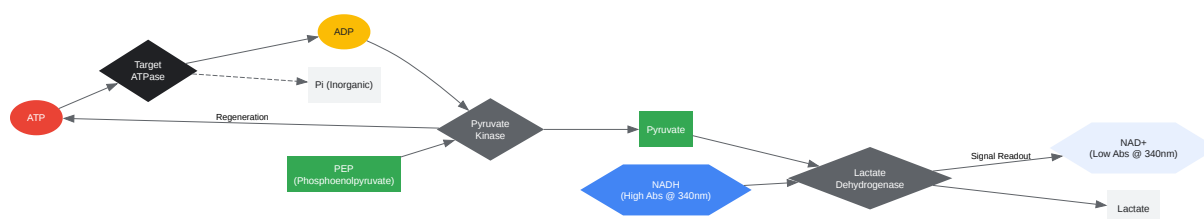
Part 2: Method A - Continuous Kinetic Assay (NADH-Coupled)

Best For: Determination of

, and detailed mechanistic studies. Principle: This assay regenerates ATP, keeping substrate concentration constant.[1] The hydrolysis of ATP is coupled to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.[1]

Reaction Pathway Visualization

The following diagram illustrates the regenerating system. Note how Pyruvate Kinase (PK) recycles ADP back to ATP, ensuring the ATPase never experiences product inhibition by ADP.



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Figure 1: The NADH-coupled regenerative system.[1] Stoichiometry is 1:1:1 (1 ATP hydrolyzed = 1 NADH oxidized).

Reagents & Preparation[3]

- Assay Buffer (5X Stock): 250 mM HEPES (pH 7.5), 500 mM KCl, 25 mM

- Note: Avoid sodium-based buffers (PBS) if characterizing Na-dependence.

- Substrate Solution: 100 mM

(Sigma A5394 or equivalent). Adjust pH to 7.0 with KOH/Tris base, as stock solutions are acidic.

- Coupling Mix (Master Mix):
 - NADH: 10 mM stock (freshly prepared, light sensitive).
 - PEP (Phosphoenolpyruvate): 100 mM stock.
 - PK/LDH Enzyme Mix: Commercial mix (e.g., Sigma P0294) containing ~600 U/mL PK and ~900 U/mL LDH.

Step-by-Step Protocol (96-Well Plate Format)

- Prepare Reaction Mix (per well):
 - 20 μ L 5X Assay Buffer
 - 2 μ L PEP (100 mM stock
2 mM final)
 - 3 μ L NADH (10 mM stock
0.3 mM final)
 - 1 μ L PK/LDH Mix (Excess units required; ~5-10 U/well)
 - μ L Target Enzyme (Optimized to give
of 0.02–0.1 per min)
 - to 90 μ L.
- Baseline Read: Incubate at reaction temp (e.g., 37°C) for 5 mins inside the plate reader.
Monitor
to ensure stability (no spontaneous NADH oxidation).

- Initiate: Add 10 μ L of

(Start concentration typically 1-5 mM final).

- Measure: Read Absorbance at 340 nm every 30 seconds for 20-40 minutes. Shake plate for 3s before each read.

Data Analysis

Calculate the Specific Activity (SA) using the extinction coefficient of NADH (

).

- Pathlength Correction: For a standard 96-well plate with 100 μ L volume, pathlength is approx 0.3 cm, but this must be verified for your specific plate type.

Part 3: Method B - Endpoint Phosphate Assay (Malachite Green)

Best For: High-throughput screening (HTS), inhibitor profiling (

), and enzymes with very low turnover numbers. Principle: Detects free inorganic phosphate (

) released during hydrolysis.^[2]

Reagents

- Malachite Green Reagent:
 - Solution A: 0.1% (w/v) Malachite Green Carbinol base in .
 - Solution B: 4.2% (w/v) Ammonium Molybdate in 4M HCl.
 - Working Reagent: Mix A:B in 3:1 ratio. Stir for 30 min, filter (0.2 μ m). Add Tween-20 to 0.01%.
- Quencher: 34% Sodium Citrate.

Step-by-Step Protocol

- Reaction Setup: Mix Enzyme + Buffer + Test Compounds in 40 μL volume.
- Initiation: Add 10 μL

(Final conc. typically 10-100 μM).
 - Critical: Phosphate contamination in commercial ATP can cause high background. Use high-grade ATP ().
- Incubation: Incubate at 37°C for desired time (endpoint).
- Development: Add 100 μL Malachite Green Working Reagent.
- Quench: After 2 minutes, add 10 μL Sodium Citrate (stops non-enzymatic acid hydrolysis of ATP).
- Read: Measure Absorbance at 620–650 nm after 15 minutes.

Data Presentation: Method Comparison

Feature	NADH-Coupled Assay	Malachite Green Assay
Data Type	Continuous (Kinetic)	Endpoint (Snapshot)
Sensitivity	Moderate (nmol ADP)	High (pmol Pi)
Interference	Compounds absorbing @ 340nm	Phosphate contamination
Linearity	Excellent (Substrate regenerated)	Limited (Product inhibition possible)
Reagent Cost	Higher (Enzymes + NADH)	Very Low

Part 4: Troubleshooting & Self-Validating Systems

The "No-Enzyme" Slope Check

Every plate must include a "No-Enzyme" control (Buffer + ATP + NADH/Regeneration system).

- Observation: If this control shows a slope

OD/min, you have Non-Enzymatic Hydrolysis or Contaminated Reagents.
- Solution: Check the pH of the ATP stock. Acidic ATP hydrolyzes spontaneously. Ensure ATP stock pH is adjusted to 7.0-7.5 immediately upon solvation.

The "NADH-Crash" Validation

In the Coupled Assay, if the signal drops to zero (baseline) instantly:

- Cause: Your enzyme activity is too high; all NADH was oxidized in the dead-time (mixing).
- Fix: Dilute enzyme 10-fold or increase NADH concentration to 0.5 mM.

Phosphate Scavenging (Malachite Green)

Glassware is a major source of phosphate contamination.

- Protocol Rule: Use dedicated plasticware. Rinse all containers with

(Milli-Q) before use. Do not use phosphate-based detergents (e.g., some dish soaps) to clean equipment used for this assay.

References

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Sources

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